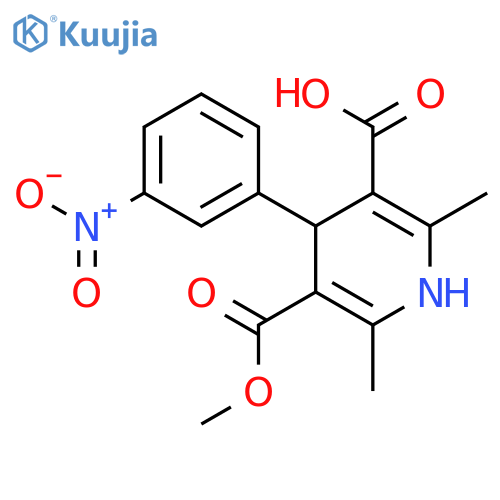Cas no 74936-72-4 (5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid)

74936-72-4 structure
商品名:5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
CAS番号:74936-72-4
MF:C16H16N2O6
メガワット:332.308044433594
MDL:MFCD00475478
CID:59643
PubChem ID:253662426
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
- 5-Methoxycarbonyl-2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydrpyridine-3-Carboxylic Acid
- 2,6-Dimethyl-5-Methoxycarbonyl-4-(3-Nitrophenyl)-1,4-Dihydordropyridine-3-Carboxylic Acid
- 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NTIROPHENYL)-3,5-PYRIDINEDICARBOXYLIC ACID MONOMET
- 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) -3,5-pyridinedicarboxylic acid,monomethylester
- 1,4-DHPCOOH
- Monomethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl Ester
- 1,4-Dihydro-5-Methoxycarbonyl-2,6-Dimethyl-4-(3-Nitrophenyl)Pyridine-3-Carboxylic Acid
- 5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
- Lercanidipine mainring
- 2,6-DI-ME-4-(3-NITRO-PH)-1,4-2H-PYRIDINE-3,5-DICAR
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Monomethyl Ester
- Methyl hydrogen 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- 5-methoxycarbonyl-2,6-dimethyl-4(3-nitrophenyl)-1,4-dihydrpyridine-3-carboxylic acid
- Carboxy-nifedipine
- 5-Methoxycarbonyl-2,6-dimet
- Dimethyl-2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydro Pyridine-3,5-Dicarboxalate?
- SB21126
- 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydro pyridine-3,5-dicarboxylic acid 5-methyl ester
- CS-W011947
- 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
- MFCD09952191
- D71220
- FT-0666972
- 1,4-dihydro-2,6-dimethyl-5-methoxycabonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
- EINECS 278-034-2
- AKOS016302807
- M2493
- 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylicacid
- SY100312
- JPXPPUOCSLMCHK-UHFFFAOYSA-N
- SCHEMBL336400
- 5-Methoxycarbonyl-2,6-dimethyl-4(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
- 1,4-Dihydro-2,6-dimethyl-4--(3-nitrophenyl)pyridine-3-carboxylic acid-5-carboxylic methyl ester
- Oprea1_604243
- 1,4-dihydro-2.6-dimethyl-4-(m-nitrophenyl)-pyridine-3,5-dicarboxylic acid 3-methyl ester
- (+/-)-1,4-DIHYDRO-5-METHOXYCARBONYL-2,6-DIMETHYL-4-(3-NITROPHENYL)-3-PYRIDINECARBOXYLIC ACID
- FT-0666971
- C16H16N2O6
- 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridine-dicarboxylic acid monomethyl ester
- 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5dicarboxylic acid 3-methyl ester
- (-)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridine-carboxylic acid
- AMY19235
- 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID
- 5-Methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
- DTXSID10996440
- (-)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
- (+)-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
- 2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
- 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl) pyridine-3-carboxylic acid
- BCP22781
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid Methyl Ester
- Q27261893
- 1,4-dihydro-2,6-dimethyl-5-methyoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
- UNII-5DU0E310OI
- 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester
- FT-0657419
- 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid
- A838273
- BCP33874
- 2,6-dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid monomethyl ester
- BCP33859
- NS00010098
- EC 278-034-2
- 5DU0E310OI
- 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylic acid
- W-104403
- 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid
- SY106039
- MFCD00475478
- Oprea1_121164
- DL-0029
- 74936-72-4
- EU-0035138
- 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, 3-METHYL ESTER
- AC-1399
- 4-(3-nitrophenyl)-2,6-dimethyl-3-methoxycarbonyl-1,4-dihydropyridine-5-carboxylic acid
- AKOS000652903
- Lercanidipin Impurity 10
- STK386437
-
- MDL: MFCD00475478
- インチ: 1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)
- InChIKey: JPXPPUOCSLMCHK-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1=C(C([H])([H])[H])N([H])C(C([H])([H])[H])=C(C(=O)O[H])C1([H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 332.10100
- どういたいしつりょう: 332.101
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 631
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 121
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.345
- ゆうかいてん: 201.0 to 205.0 deg-C
- ふってん: 505.0±50.0 °C at 760 mmHg
- フラッシュポイント: 259.2±30.1 °C
- 屈折率: 1.587
- PSA: 121.45000
- LogP: 2.93920
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264; P270; P301+P312; P330; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Store long-term at 2-8°C
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2493-5g |
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
74936-72-4 | 98.0%(LC&T) | 5g |
¥280.0 | 2022-06-10 | |
| Key Organics Ltd | DL-0029-5MG |
5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
74936-72-4 | >95% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | DL-0029-10MG |
5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
74936-72-4 | >95% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | DL-0029-25G |
5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
74936-72-4 | >95% | 25g |
£968.00 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M14900-100g |
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
74936-72-4 | 100g |
¥1086.0 | 2021-09-08 | ||
| Key Organics Ltd | DL-0029-1G |
5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
74936-72-4 | >95% | 1g |
£88.00 | 2025-02-09 | |
| Fluorochem | 213474-10g |
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
74936-72-4 | 95% | 10g |
£22.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2493-25g |
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
74936-72-4 | 98.0%(LC&T) | 25g |
¥950.0 | 2022-06-10 | |
| abcr | AB444068-25 g |
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, 98%; . |
74936-72-4 | 98% | 25g |
€158.50 | 2023-07-18 | |
| TRC | D449123-500mg |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl Ester |
74936-72-4 | 500mg |
$ 299.00 | 2023-09-07 |
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:74936-72-4)5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
注文番号:A838273
在庫ステータス:in Stock/in Stock
はかる:100g/500g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 06:42
価格 ($):188.0/670.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:74936-72-4)乐卡地平母核
注文番号:LE27064809
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:04
価格 ($):discuss personally
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid 関連文献
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:74936-72-4)Monomethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, ≥ 98.0%

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:74936-72-4)1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl Ester

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ








